4-(Chloromethoxy)-1-fluoro-2-(trifluoromethyl)benzene
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Overview
Description
4-(Chloromethoxy)-1-fluoro-2-(trifluoromethyl)benzene is an organic compound characterized by the presence of chlorine, fluorine, and trifluoromethyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the chlorination of a benzene derivative, followed by fluorination using anhydrous hydrogen fluoride . The reaction conditions often require the use of specific solvents and catalysts to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of 4-(Chloromethoxy)-1-fluoro-2-(trifluoromethyl)benzene may involve large-scale chlorination and fluorination processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethoxy)-1-fluoro-2-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as hydroxide ions, amines, and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can lead to the formation of different functional groups on the benzene ring .
Scientific Research Applications
4-(Chloromethoxy)-1-fluoro-2-(trifluoromethyl)benzene has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(Chloromethoxy)-1-fluoro-2-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The trifluoromethyl group, in particular, plays a crucial role in enhancing the compound’s stability and reactivity. The compound can act as an electrophile in various reactions, facilitating the formation of new chemical bonds .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
Uniqueness
4-(Chloromethoxy)-1-fluoro-2-(trifluoromethyl)benzene is unique due to the presence of both chlorine and fluorine atoms, along with a trifluoromethyl group. This combination of substituents imparts distinct chemical properties, such as increased lipophilicity and stability, making it valuable for various applications .
Properties
Molecular Formula |
C8H5ClF4O |
---|---|
Molecular Weight |
228.57 g/mol |
IUPAC Name |
4-(chloromethoxy)-1-fluoro-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H5ClF4O/c9-4-14-5-1-2-7(10)6(3-5)8(11,12)13/h1-3H,4H2 |
InChI Key |
FWQZALRVWNJAFE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OCCl)C(F)(F)F)F |
Origin of Product |
United States |
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